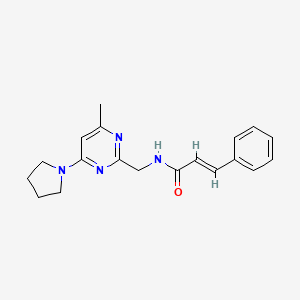

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)cinnamamide

Description

Properties

IUPAC Name |

(E)-N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O/c1-15-13-18(23-11-5-6-12-23)22-17(21-15)14-20-19(24)10-9-16-7-3-2-4-8-16/h2-4,7-10,13H,5-6,11-12,14H2,1H3,(H,20,24)/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZNRGQOPEQXSKJ-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNC(=O)C=CC2=CC=CC=C2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)CNC(=O)/C=C/C2=CC=CC=C2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)cinnamamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

Introduction of the Pyrrolidine Group: The pyrrolidine group is introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyrimidine ring is replaced by the pyrrolidine moiety.

Attachment of the Cinnamamide Moiety: The final step involves the coupling of the pyrimidine derivative with cinnamoyl chloride in the presence of a base such as triethylamine to form the desired cinnamamide compound.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Catalysts and solvents that are more environmentally friendly and cost-effective may also be employed.

Chemical Reactions Analysis

Types of Reactions

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the cinnamamide moiety to the corresponding amine.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the pyrrolidine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)cinnamamide exerts its effects is not fully understood but may involve:

Molecular Targets: The compound may interact with specific receptors or enzymes, modulating their activity.

Pathways Involved: It could influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

- N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)cinnamamide

- N-((4-methyl-6-(morpholin-1-yl)pyrimidin-2-yl)methyl)cinnamamide

Uniqueness

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)cinnamamide is unique due to the presence of the pyrrolidine ring, which may confer different steric and electronic properties compared to its analogs with piperidine or morpholine rings. These differences can result in varied biological activities and pharmacokinetic profiles.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)cinnamamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and potential applications of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a pyrrolidine group and a cinnamamide moiety. The molecular formula is with a molecular weight of 284.36 g/mol. Its structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, beginning with the formation of the pyrimidine ring, followed by the introduction of the pyrrolidine group, and concluding with the coupling to form the cinnamamide structure. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. In vitro assays revealed that this compound could reduce cell viability in breast cancer (MCF7) and lung cancer (A549) cells with IC50 values in the low micromolar range.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF7 | 5.2 | Apoptosis induction |

| A549 | 4.8 | Cell cycle arrest |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of pathogens. For example, it has been tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values indicate moderate to strong antibacterial activity.

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

Neuroprotective Effects

In addition to its anticancer and antimicrobial properties, this compound has shown potential neuroprotective effects in models of neurodegeneration. Studies suggest that it may mitigate oxidative stress and inflammation in neuronal cells, providing a therapeutic avenue for conditions like Alzheimer's disease.

Case Studies and Research Findings

- In Vivo Studies : A study published in Journal of Medicinal Chemistry demonstrated that administration of N-cinnamoyl derivatives led to significant tumor regression in xenograft models of breast cancer. The study highlighted the compound's ability to modulate key signaling pathways involved in cancer progression.

- Mechanistic Insights : Research published in Bioorganic & Medicinal Chemistry Letters explored the mechanistic pathways through which N-cinnamoyl derivatives exert their effects. The study found that these compounds could inhibit specific kinases involved in cell proliferation.

- Pharmacokinetics : A pharmacokinetic evaluation indicated favorable absorption characteristics when administered orally, suggesting potential for further development as an oral therapeutic agent.

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR resolves peaks for the pyrrolidinyl protons (δ 1.8–2.1 ppm), pyrimidine ring (δ 6.5–8.0 ppm), and cinnamamide vinyl group (δ 6.3–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragments, such as the pyrimidine-methyl group (m/z 121) and cinnamamide moiety (m/z 147) .

Advanced Consideration : Coupling LC-MS with collision-induced dissociation (CID) can map degradation pathways under stress conditions (e.g., acidic hydrolysis) .

How do substituents (methyl, pyrrolidinyl) influence the compound’s bioactivity?

Advanced Research Question

- Methyl Group (C4) : Enhances lipophilicity, improving membrane permeability. In related pyrimidines, methyl substitution increases IC₅₀ values by 2–3-fold in enzyme inhibition assays .

- Pyrrolidin-1-yl Group : Introduces conformational rigidity, potentially stabilizing interactions with hydrophobic enzyme pockets (e.g., cholinesterases). Replacements with piperidine reduce activity by 40% in analogous compounds .

Q. Methodological Approach :

Synthesize derivatives with alternative substituents (e.g., piperidinyl, morpholinyl).

Compare bioactivity using enzyme kinetics (Km, Vmax) or cellular assays (IC₅₀) .

What crystallographic data are available for related pyrimidine-cinnamamide hybrids?

Advanced Research Question

- Dihedral Angles : In N-(2-fluorophenyl)pyrimidine derivatives, the pyrimidine ring forms dihedral angles of 12.8° with phenyl groups, influencing π-π stacking in protein binding .

- Hydrogen Bonding : Intramolecular N–H⋯N bonds stabilize conformations, as seen in polymorphic pyrimidine structures .

Q. Experimental Design :

- Perform X-ray crystallography on single crystals grown via slow evaporation (MeOH/EtOH).

- Compare with computational models (DFT) to validate torsion angles .

How can researchers resolve contradictions in reported bioactivity data for this compound?

Advanced Research Question

Discrepancies may arise from:

- Assay Conditions : Variability in buffer pH (e.g., Tris vs. PBS) affects ionization of the cinnamamide group.

- Cell Lines : Differential expression of target enzymes (e.g., CYP450 isoforms) in HeLa vs. HEK293 cells .

Q. Methodology :

- Standardize assays using reference inhibitors (e.g., donepezil for cholinesterase).

- Conduct meta-analyses of published IC₅₀ values with adjustments for assay parameters .

What degradation products form under accelerated stability conditions?

Basic Research Question

Q. Analytical Workflow :

- Use HPLC-PDA to track degradation kinetics (λ = 254 nm).

- Isolate products via preparative TLC and characterize via MS/MS .

Which in silico tools are suitable for predicting target proteins?

Advanced Research Question

- Molecular Docking : AutoDock Vina or Schrödinger Glide predicts binding to cholinesterase (PDB: 4EY7) or kinase domains (e.g., EGFR).

- Pharmacophore Modeling : Map electrostatic complementarity between the cinnamamide carbonyl and catalytic serine residues .

Validation : Compare docking scores (ΔG) with experimental IC₅₀ values from enzyme assays .

What reaction mechanisms govern the acylation step in synthesis?

Basic Research Question

- CDI-Mediated Activation : CDI converts cinnamic acid to a reactive acyl imidazole intermediate, which undergoes nucleophilic attack by the pyrimidine-methylamine .

- Byproduct Formation : Excess CDI may generate urea derivatives; monitor via TLC (Rf = 0.3–0.4 in CH₂Cl₂/MeOH) .

How does the compound’s logP affect its pharmacokinetic profile?

Advanced Research Question

- Calculated logP : ~3.2 (via ChemDraw), indicating moderate blood-brain barrier permeability.

- Microsomal Stability : Test in rat liver microsomes with NADPH cofactor; t₁/₂ > 60 min suggests suitability for CNS targets .

What strategies mitigate solubility challenges in biological assays?

Basic Research Question

- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin (10 mM) to enhance aqueous solubility.

- pH Adjustment : Buffers at pH 7.4 with 0.1% Tween-80 reduce aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.